molecular formula C20H24BrN5O3S B2514932 Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 898366-99-9

Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2514932
CAS No.: 898366-99-9
M. Wt: 494.41
InChI Key: SALQXMOCDMCBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and a 4-bromophenyl substituent. The ethyl carboxylate group on the piperazine enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-5-7-14(21)8-6-13)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALQXMOCDMCBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight Bioactivity (if reported) Reference
Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate C₂₃H₂₅BrN₆O₃S 4-Bromophenyl, hydroxythiazolo-triazole, ethyl carboxylate ~567.4 g/mol Not reported Target Compound
1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone C₁₉H₂₂BrN₅O₂S 3-Bromophenyl, hydroxythiazolo-triazole, ethanone 464.4 g/mol Not reported
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-tetrahydropyrimidine-5-carboxylate C₂₅H₂₅BrN₄O₅ Bromoethoxycarbonyl, tetrahydropyrimidine ~565.4 g/mol Antitumor (IC₅₀: 13–15 μM)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₁H₂₀ClN₃O₅S Chlorophenyl, methoxy-carbonyl, thiazolo-pyrimidine 473.9 g/mol Not reported

Key Observations:

Substituent Position and Bioactivity: The 4-bromophenyl group in the target compound contrasts with the 3-bromophenyl substituent in . Positional isomerism may alter receptor binding or metabolic stability . Ethyl carboxylate (target compound) vs. ethanone (): Carboxylate groups generally enhance solubility, whereas ketones may improve membrane permeability.

Core Heterocyclic Variations :

  • The thiazolo[3,2-b][1,2,4]triazole core in the target compound differs from the thiazolo[3,2-a]pyrimidine in . Pyrimidine derivatives often exhibit antiviral or anticancer activity, while triazoles are linked to antimicrobial effects .

Crystallographic and Computational Insights

  • Structural Validation : Tools like SHELXL () and ORTEP-3 () are essential for resolving complex heterocyclic structures. The target compound’s puckered piperazine ring (if present) could be analyzed via Cremer-Pople parameters ().
  • Hydrogen Bonding : The hydroxyl group on the thiazolo-triazole may form hydrogen-bonding networks, influencing crystal packing and stability ().

Preparation Methods

Synthesis of the Thiazolo[3,2-b]Triazole Core

The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation reactions. A widely adopted protocol involves treating α-haloketones with thiosemicarbazide to form thiosemicarbazones, followed by cyclization with carbon disulfide (CS₂) under alkaline conditions.

Example Procedure:

  • Thiosemicarbazone Formation:
    Ethyl 2-bromoacetoacetate (10 mmol) reacts with thiosemicarbazide (10 mmol) in ethanol under reflux for 4 hours. The product precipitates as a white solid.
  • Cyclization:
    The thiosemicarbazone is treated with CS₂ (15 mmol) and potassium hydroxide (20 mmol) in ethanol at 80°C for 6 hours. Acidification with HCl yields 2-ethylthiazolo[3,2-b]triazol-6(5H)-one.

Key Modifications:

  • Introduction of the 6-hydroxy group is achieved via alkaline hydrolysis of the ester intermediate.
  • Substituents at the 2-position (e.g., ethyl) are incorporated by selecting α-haloketones with pre-installed alkyl groups.

Functionalization with the 4-Bromophenyl Group

The 4-bromophenyl moiety is introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the reactivity of the thiazolo-triazole intermediate.

Friedel-Crafts Alkylation:

  • The thiazolo-triazole core (1 eq) reacts with 4-bromobenzyl chloride (1.2 eq) in the presence of AlCl₃ (2 eq) in dichloromethane at 0°C.
  • The mixture is stirred for 12 hours, yielding (4-bromophenyl)(thiazolo-triazolyl)methane.

Suzuki-Miyaura Coupling:

  • A brominated thiazolo-triazole derivative (1 eq) couples with 4-bromophenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) in a 1,4-dioxane/water mixture at 90°C.
  • The reaction proceeds under nitrogen for 8 hours, achieving >75% yield.

Incorporation of the Piperazine-1-Carboxylate Moiety

The piperazine group is attached via nucleophilic substitution or reductive amination, followed by esterification.

Stepwise Approach:

  • Mannich Reaction:
    (4-Bromophenyl)(thiazolo-triazolyl)methane (1 eq) reacts with piperazine (1.2 eq) and formaldehyde (1.5 eq) in methanol at 60°C for 6 hours, forming the tertiary amine linkage.
  • Esterification:
    The piperazine intermediate is treated with ethyl chloroformate (1.1 eq) and triethylamine (2 eq) in THF at 0°C, yielding the carboxylate ester.

Single-Pot Alternative:
A three-component reaction involving the thiazolo-triazole, 4-bromobenzaldehyde, and piperazine-1-carboxylate ethyl ester in acetic anhydride/acetic acid (1:1) under reflux for 3 hours achieves direct coupling (yield: 68–72%).

Optimization and Characterization

Reaction Conditions:

  • Temperature: Cyclization steps require reflux (80–100°C), while coupling reactions are optimal at 60–90°C.
  • Catalysts: Pd-based catalysts enhance cross-coupling efficiency, whereas Lewis acids (e.g., AlCl₃) accelerate electrophilic substitutions.

Analytical Validation:

  • NMR: ¹H NMR confirms the integration of the 4-bromophenyl (δ 7.4–7.6 ppm), piperazine (δ 3.2–3.5 ppm), and ethyl ester (δ 1.2–1.4 ppm) signals.
  • HPLC: Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Advantages Limitations
Friedel-Crafts Alkylation AlCl₃, 4-bromobenzyl chloride 65–70 Simple setup Low regioselectivity
Suzuki Coupling Pd(PPh₃)₄, 4-bromophenylboronic acid 75–80 High specificity Requires inert atmosphere
Mannich Reaction Piperazine, formaldehyde 68–72 Single-step coupling Competing side reactions

Challenges and Mitigation Strategies

  • Steric Hindrance: Bulky substituents on the thiazolo-triazole core impede coupling reactions. Using excess boronic acid (1.5–2 eq) improves yields.
  • Oxidation Sensitivity: The 6-hydroxy group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) enhance stability.
  • Piperazine Solubility: Poor solubility in organic solvents is addressed by employing polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.

Scale-Up Considerations

Industrial-scale synthesis necessitates:

  • Continuous flow reactors for exothermic cyclization steps.
  • Chromatography-free purification via recrystallization (ethanol/water).
  • Recycling of Pd catalysts using resin-based scavengers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.